

# Delcasertib ST-segment recovery validation endpoints

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## Compound Focus: Delcasertib

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## ST-Segment Recovery Endpoints for Delcasertib

The following table summarizes the key ST-segment recovery endpoints from the PROTECTION AMI trial, which were secondary measures of the drug's efficacy [1] [2]:

Endpoint Description	Measurement Method	Results by Treatment Group (Median)	Conclusion
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| **ST-Segment Recovery AUC** [3] | Area Under the Curve of ST-segment recovery over 24 hours of continuous ECG monitoring. | Placebo: 8,377  $\mu\text{V}\cdot\text{min}$  **Delcasertib** 50 mg/h: 7,707  $\mu\text{V}\cdot\text{min}$  **Delcasertib** 150 mg/h: 7,779  $\mu\text{V}\cdot\text{min}$  **Delcasertib** 450 mg/h: 8,188  $\mu\text{V}\cdot\text{min}$  | No significant differences between any **delcasertib** dose and placebo. | | **Time to Stable ST-Segment Recovery** [1] [4] | Time required for the ST segments to stabilize after reperfusion. | No significant differences between any **delcasertib** dose group and the placebo group were observed. | The drug did not accelerate the rate of ST-segment recovery. |

## Experimental Protocol for ST-Segment Recovery

The PROTECTION AMI trial was a **multicenter, double-blind, randomized, placebo-controlled trial** designed to rigorously evaluate the efficacy of **delcasertib** [1] [2].

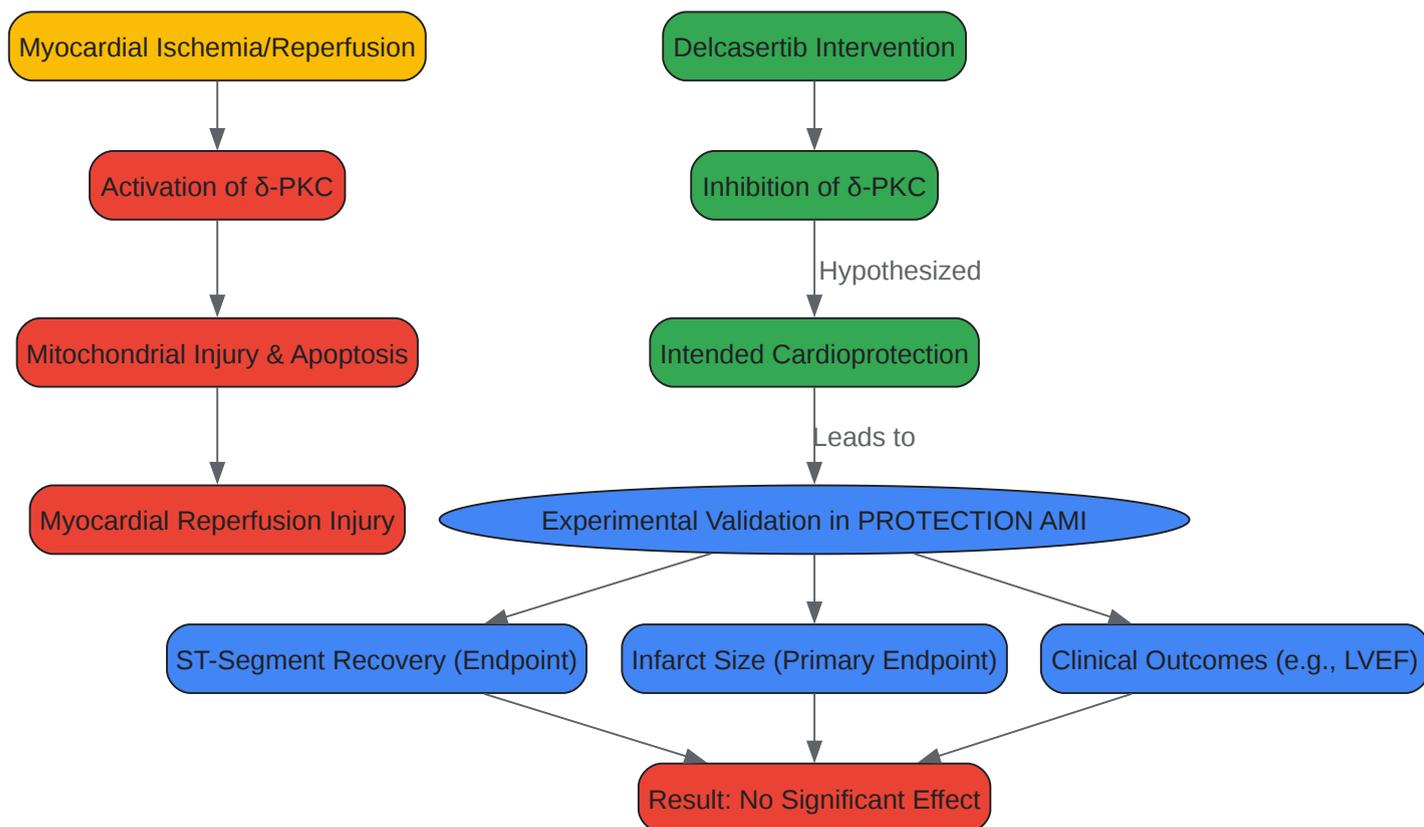
- **Patient Population:** The primary analysis cohort consisted of 1,010 patients presenting within 6 hours of symptom onset and undergoing primary PCI for **acute anterior ST-segment elevation myocardial infarction (STEMI)** [1] [4].
- **Intervention:** Patients were randomized to receive either a placebo or one of three doses of **delcasertib** (50, 150, or 450 mg/h) via **intravenous infusion**. The infusion was initiated just before the PCI procedure and continued for approximately 2.5 hours [2].
- **ECG Analysis Method:** Electrocardiographic (ECG) assessments, including ST-segment recovery, were analyzed in a **blinded core laboratory** to ensure objectivity and consistency [2]. Continuous ECG monitoring was used to calculate the area under the curve for ST-segment recovery over 24 hours [3].

## Mechanism of Action and Trial Context

The experimental use of **delcasertib** was based on a specific biological mechanism, though the clinical outcomes did not show benefit.

- **Intended Mechanism:** **Delcasertib** is a selective inhibitor of the **delta-isoform of protein kinase C ( $\delta$ -PKC)**. Activation of  $\delta$ -PKC during ischemia/reperfusion is implicated in mitochondrial dysfunction and cell death [5] [6]. The therapeutic hypothesis was that inhibiting  $\delta$ -PKC would reduce this reperfusion injury, leading to smaller infarct size and faster myocardial recovery, as reflected by ST-segment normalization [1] [2].
- **Trial Outcome Context:** The PROTECTION AMI trial found that **delcasertib did not reduce infarct size** (the primary endpoint) or improve other clinical outcomes [1] [3]. The failure of the ST-segment recovery endpoints to show any benefit is consistent with this overall negative result. Consequently, development of **delcasertib** for acute STEMI was discontinued [3].

The diagram below illustrates the intended signaling pathway targeted by **delcasertib** and the corresponding experimental workflow in the PROTECTION AMI trial.



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